molecular formula C10H18BrN B13972363 8-(Bromomethyl)-2-azaspiro[4.5]decane

8-(Bromomethyl)-2-azaspiro[4.5]decane

Cat. No.: B13972363
M. Wt: 232.16 g/mol
InChI Key: QWIAZLBWECDRSV-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-azaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 8-(Bromomethyl)-2-azaspiro[4.5]decane typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the spirocyclic structure. Industrial production methods may involve more scalable processes, but the fundamental reaction conditions remain similar.

Chemical Reactions Analysis

8-(Bromomethyl)-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of methyl derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(Bromomethyl)-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-2-azaspiro[4.5]decane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The spirocyclic structure provides stability and specificity to these interactions, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

8-(Bromomethyl)-2-azaspiro[4.5]decane can be compared with other similar compounds, such as:

    8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring, which can influence its reactivity and applications.

    1-(Bromomethyl)-8-oxaspiro[4.5]decane:

The uniqueness of this compound lies in its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.

Properties

Molecular Formula

C10H18BrN

Molecular Weight

232.16 g/mol

IUPAC Name

8-(bromomethyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H18BrN/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8H2

InChI Key

QWIAZLBWECDRSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCNC2

Origin of Product

United States

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